molecular formula C13H20ClN B2982584 4,4-Dimethyl-3-phenylpiperidine hydrochloride CAS No. 2126161-51-9

4,4-Dimethyl-3-phenylpiperidine hydrochloride

Cat. No.: B2982584
CAS No.: 2126161-51-9
M. Wt: 225.76
InChI Key: YLKPHQKTMBBCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-phenylpiperidine hydrochloride is a piperidine derivative characterized by a phenyl group at the 3-position and two methyl groups at the 4-position of the piperidine ring, with a hydrochloride salt form.

Properties

IUPAC Name

4,4-dimethyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKPHQKTMBBCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-51-9
Record name 4,4-dimethyl-3-phenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-phenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction steps. The reaction is catalyzed by an iron complex and proceeds under mild conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. The process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-phenylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Piperidinones.

    Reduction: Parent amines.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-3-phenylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Similarity Score
4,4-Dimethyl-3-phenylpiperidine HCl Not provided C₁₃H₂₀ClN ~225.76* 3-phenyl, 4,4-dimethyl Reference
4-Phenylpiperidine HCl 10272-49-8 C₁₁H₁₆ClN 197.70 4-phenyl 0.97
4-Methyl-4-phenylpiperidine HCl 83949-37-5 C₁₂H₁₈ClN 211.73 4-phenyl, 4-methyl 0.94
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl 303.83 4-diphenylmethoxy -
Ethyl 4,4-difluoropiperidine-3-carboxylate HCl 2231665-41-9 C₈H₁₄ClF₂NO₂ 237.66 3-carboxylate ethyl ester, 4,4-difluoro -

*Calculated based on molecular formula.

Key Observations :

  • Fluorine atoms in Ethyl 4,4-difluoropiperidine-3-carboxylate HCl increase electronegativity, altering binding interactions compared to the phenyl-dominated analogs .

Physicochemical Properties

Property 4,4-Dimethyl-3-phenylpiperidine HCl 4-Phenylpiperidine HCl 4-(Diphenylmethoxy)piperidine HCl
Water Solubility Not available Moderate No data
LogP (Lipophilicity) High (estimated) 2.1 (estimated) No data
Stability Likely stable Stable No data
Melting Point Not available 245–247°C No data

Notes:

  • The dimethyl and phenyl groups in the target compound likely increase hydrophobicity, reducing aqueous solubility compared to simpler analogs like 4-Phenylpiperidine HCl .
  • Data gaps for 4-(Diphenylmethoxy)piperidine HCl highlight the need for further experimental characterization .

Pharmacological Activity

  • 4-Phenylpiperidine HCl : Used as a precursor in opioid receptor ligands due to its rigid aromatic structure .
  • Fexofenadine HCl (Analog with piperidine core): Antihistamine activity via H1-receptor antagonism; substituents influence metabolic stability .

Regulatory and Environmental Considerations

  • 4-(Diphenylmethoxy)piperidine HCl : Listed in EPA and ECHA databases but lacks persistence, bioaccumulation, or mobility data .
  • Fexofenadine HCl : Well-characterized under FDA guidelines due to therapeutic use .

Recommendation: Regulatory frameworks for novel piperidine derivatives should prioritize ecotoxicity testing.

Biological Activity

Overview

4,4-Dimethyl-3-phenylpiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. The compound features two methyl groups and a phenyl group attached to the piperidine ring, which influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects such as antiviral and anticancer activities .

Target Interactions

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in various biochemical pathways. For instance, they may affect acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions like depression or anxiety.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

Antiviral Activity

The compound has been investigated for its antiviral properties. In vitro studies indicate that derivatives of piperidine can exhibit moderate protection against viruses such as HIV-1 and Coxsackievirus B .

Anticancer Properties

Studies have highlighted the potential anticancer effects of piperidine derivatives. For example, compounds derived from the piperidine structure have shown cytotoxicity against various cancer cell lines. One study reported that a related compound exhibited better cytotoxicity and apoptosis induction compared to standard anticancer drugs like bleomycin .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Research indicates that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating significant potency against these pathogens .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Study :
    • Objective : Evaluate antiviral activity against selected viruses.
    • Findings : Derivatives showed moderate protection against Coxsackievirus B2 and HSV-1.
    • Cytotoxicity : The CC50 value was reported at 92 μM in Vero cells .
  • Anticancer Evaluation :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Results : The compound demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments .
  • Antimicrobial Testing :
    • Objective : Determine antimicrobial efficacy against M. tuberculosis.
    • Results : MIC values ranged from 0.5 to above 512 μg/mL; some derivatives showed strong inhibitory effects comparable to standard drugs .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4,4-Dimethyl-3-phenylpiperidineDimethyl and phenyl groupsAntiviral, anticancer, antimicrobial
4-PhenylpiperidineSingle phenyl groupModerate anticancer activity
4,4-DimethylpiperidineTwo methyl groupsLimited biological data

Q & A

Q. What frameworks integrate this compound’s properties into neuropharmacological research paradigms?

  • Methodology : Anchor studies to the opioid receptor signaling theory, using knockout mouse models to isolate downstream pathways (e.g., β-arrestin vs. G-protein bias). Incorporate neuroimaging (PET with [11C]-labeled analogs) to correlate receptor occupancy with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.